molecular formula C23H20N4O3 B11178567 1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea

1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea

Cat. No.: B11178567
M. Wt: 400.4 g/mol
InChI Key: NAPVZQZSHLFIKW-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and a urea linkage, which is often used in medicinal chemistry for its stability and ability to form hydrogen bonds.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl group in the quinazolinone core.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea can be compared with other quinazolinone derivatives:

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]urea

InChI

InChI=1S/C23H20N4O3/c1-15-7-9-16(10-8-15)21-25-20-6-4-3-5-19(20)22(28)27(21)26-23(29)24-17-11-13-18(30-2)14-12-17/h3-14H,1-2H3,(H2,24,26,29)

InChI Key

NAPVZQZSHLFIKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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